molecular formula C6HF4N3 B13450320 3-Azido-1,2,4,5-tetrafluorobenzene

3-Azido-1,2,4,5-tetrafluorobenzene

Cat. No.: B13450320
M. Wt: 191.09 g/mol
InChI Key: DQDYRYMMQTZLKD-UHFFFAOYSA-N
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Description

3-Azido-1,2,4,5-tetrafluorobenzene (CAS: 1003295-27-9) is a fluorinated aromatic compound with the molecular formula C₆HF₄N₃ and a molecular weight of 191.09 g/mol . Its structure features an azide (-N₃) group at the 3-position and fluorine substituents at the 1,2,4,5-positions on the benzene ring. The azide group imparts high reactivity, making it valuable in click chemistry (e.g., Huisgen cycloaddition) and as a precursor for further functionalization.

Properties

IUPAC Name

3-azido-1,2,4,5-tetrafluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HF4N3/c7-2-1-3(8)5(10)6(4(2)9)12-13-11/h1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQDYRYMMQTZLKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)N=[N+]=[N-])F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HF4N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azido-1,2,4,5-tetrafluorobenzene typically involves the substitution of a suitable leaving group on a tetrafluorobenzene derivative with an azido group. One common method is the reaction of 1,2,4,5-tetrafluorobenzene with sodium azide (NaN₃) in the presence of a catalyst or under specific reaction conditions . The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous azido group.

Chemical Reactions Analysis

Types of Reactions

3-Azido-1,2,4,5-tetrafluorobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The azido group can be replaced by other nucleophiles under suitable conditions.

    Cycloaddition Reactions: The azido group can participate in cycloaddition reactions to form triazoles.

    Reduction Reactions: The azido group can be reduced to an amine group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Cycloaddition Reactions: Copper(I) catalysts are often used in azide-alkyne cycloaddition reactions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

Major Products Formed

    Substitution Reactions: Products include substituted tetrafluorobenzenes with various functional groups.

    Cycloaddition Reactions: Products include triazole derivatives.

    Reduction Reactions: Products include tetrafluoroaniline derivatives.

Scientific Research Applications

3-Azido-1,2,4,5-tetrafluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Azido-1,2,4,5-tetrafluorobenzene largely depends on the specific chemical reactions it undergoes. For example, in cycloaddition reactions, the azido group reacts with alkynes to form triazoles through a concerted mechanism involving the formation of a five-membered ring. The molecular targets and pathways involved would vary based on the specific application and reaction context.

Comparison with Similar Compounds

2,3,5,6-Tetrafluoroterephthalic Acid (H₂tfBDC)

  • Molecular Formula : C₈H₂F₄O₄
  • Functional Groups : Two carboxylic acid (-COOH) groups.
  • Synthesis : Produced via lithiation of 1,2,4,5-tetrafluorobenzene with excess n-butyllithium (>2 equivalents) in THF, followed by carbonation with CO₂. Achieves 95% yield with minimal purification .
  • Key Properties :
    • Forms hydrogen-bonded networks in its hydrate (H₂tfBDC·3.5H₂O) and ammonium salt ((NH₄)₂tfBDC) structures .
    • Thermally stable up to 250°C in ammonium form .
    • Applications: Used in metal-organic frameworks (MOFs) due to its rigid, coordinating carboxylate groups .

2,3,5,6-Tetrafluorobenzoic Acid (H₂tfBC)

  • Molecular Formula : C₇H₂F₄O₂
  • Functional Groups : Single carboxylic acid (-COOH) group.
  • Synthesis: Generated using stoichiometric n-butyllithium (1 equivalent) on 1,2,4,5-tetrafluorobenzene, resulting in monosubstitution.
  • Key Properties :
    • Forms dimeric units in crystal structures due to carboxylic acid pairing .
    • Lower solubility in water compared to its ammonium salt derivatives .

2,3,4,5-Tetrafluoro-6-nitrobenzoic Acid

  • Molecular Formula: C₆HF₄NO₂
  • Functional Groups: Nitro (-NO₂) and carboxylic acid (-COOH) groups.
  • Synthesis: Not detailed in evidence, but nitro groups are typically introduced via nitration reactions.
  • Classified as hazardous (危) due to instability .

Tetrafluoroisophthalic Acid

  • Molecular Formula : C₈H₂F₄O₄
  • Functional Groups : Two carboxylic acid (-COOH) groups in isophthalic configuration.
  • Key Properties :
    • Melting point: 212–214°C .
    • Applications: Likely used in polymers or coordination chemistry, similar to H₂tfBDC.

Comparative Analysis Table

Compound Molecular Formula Functional Groups Synthesis Yield Thermal Stability Key Applications
3-Azido-1,2,4,5-tetrafluorobenzene C₆HF₄N₃ Azide (-N₃) Not specified Likely <250°C* Click chemistry, precursors
H₂tfBDC C₈H₂F₄O₄ Two -COOH 95% Up to 250°C MOFs, hydrogen bonding
H₂tfBC C₇H₂F₄O₂ One -COOH Not specified Not specified Organic synthesis
(NH₄)₂tfBDC C₈H₆F₄N₂O₄ Two carboxylates Not specified Up to 250°C Water-soluble derivatives
2,3,4,5-Tetrafluoro-6-nitrobenzoic acid C₆HF₄NO₂ -NO₂, -COOH Not specified Hazardous Reactive intermediates

*Inferred from azide group’s thermal sensitivity.

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